molecular formula C24H26N4O2S B2484829 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-75-4

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2484829
CAS No.: 868219-75-4
M. Wt: 434.56
InChI Key: DEZMOXDFNQNIBK-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-30-20-9-7-19(8-10-20)21(22-23(29)28-24(31-22)25-16-26-28)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,18,21,29H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZMOXDFNQNIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various cellular models, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiosemicarbazides and α-haloketones under acidic or basic conditions.
  • Introduction of the Benzylpiperidine Group : Nucleophilic substitution reactions are employed where a benzylpiperidine derivative reacts with an intermediate containing a suitable leaving group.
  • Attachment of the Methoxyphenyl Group : This can be accomplished via palladium-catalyzed cross-coupling reactions using methoxyphenylboronic acid or methoxyphenyl halides.

The biological activity of 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is primarily mediated through its interaction with specific molecular targets:

  • Molecular Targets : The compound has been shown to bind to various receptors and enzymes, modulating their activity. It may interact with neurotransmitter receptors in the central nervous system and inhibit enzymes involved in cancer cell proliferation.
  • Pathways Involved : It influences critical signaling pathways such as the PI3K/AKT pathway, which plays a vital role in cell survival and apoptosis. This modulation can lead to altered cellular responses in cancerous cells.

In Vitro Studies

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines:

  • Cytotoxicity Assays : The MTT assay was used to assess the cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound exhibits significant cytotoxicity with median inhibitory concentrations (IC50) comparable to established chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induces apoptosis via Bax/Bcl-2 ratio modulation
HepG25.36Cell cycle arrest at S and G2/M phases

Selectivity Studies

Selectivity studies revealed that the compound preferentially affects cancerous cells over normal cells. For instance, compounds derived from this scaffold exhibited higher selectivity indices when tested against normal Vero cells compared to cancerous cells .

Case Studies

One notable study involved the evaluation of structural analogs related to 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. The results demonstrated that modifications in the piperidine structure significantly enhanced anticancer activity:

  • Modification Effects : Substituting different aryl groups led to variations in IC50 values. For example, replacing a phenyl group with a more lipophilic benzyl moiety resulted in an IC50 reduction from 10.10 µg/mL to as low as 2.32 µg/mL for certain derivatives .

Preparation Methods

Thiazolo[3,2-b]triazole Synthesis

The thiazolo[3,2-b]triazole scaffold is typically synthesized via (3 + 2) heterocyclization between thioamide precursors and α-halo carbonyl compounds. A catalyst-free, one-pot method reported by RSC Advances enables room-temperature synthesis using dibenzoylacetylene and 3-amino-1,2,4-triazole, achieving yields exceeding 85%. For the target compound, this step forms the triazole ring fused to the thiazole unit.

Reaction Conditions

  • Reactants : 3-Amino-1,2,4-triazole, phenacyl bromide derivatives
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 25°C
  • Time : 4–6 hours

Key intermediates are characterized by ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (C=N stretch at 1640 cm⁻¹).

Final Coupling and Functionalization

Methylthiazolo-triazol-6-ol Formation

The hydroxyl group at position 6 is introduced through oxidative demethylation using BBr₃ in dichloromethane. This step converts a methoxy precursor to the phenolic -OH group, confirmed by ¹H NMR (disappearance of OCH₃ signal at δ 3.8 ppm).

Reaction Scheme
$$
\text{Thiazolo-triazole-OCH}3 \xrightarrow{\text{BBr}3, \text{DCM}} \text{Thiazolo-triazol-6-ol} \quad
$$

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is validated via:

  • HPLC : >98% (C18 column, acetonitrile/water)
  • Mass Spectrometry : m/z 506.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
One-pot cyclization 85 97 Short reaction time Limited substrate scope
CuI-mediated coupling 75 95 High regioselectivity Requires inert atmosphere
BBr₃ demethylation 90 99 Quantitative conversion Moisture-sensitive conditions

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 2.4–2.8 (piperidine CH₂), 3.7 (OCH₃), 6.9–7.3 (aromatic H).
  • ¹³C NMR : 172.5 ppm (C=O), 159.2 ppm (C-OCH₃).

Infrared Spectroscopy (IR)

  • IR (KBr): 3400 cm⁻¹ (-OH), 1605 cm⁻¹ (C=N).

Challenges and Optimization Opportunities

  • Low Yields in Coupling Steps : Pd-catalyzed methods could enhance efficiency.
  • Stereochemical Control : Chiral auxiliaries may improve enantioselectivity.

Q & A

Q. What are the recommended synthetic pathways for 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
  • Step 1 : Formation of the thiazolo-triazol core using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one under sodium hydride catalysis in toluene .
  • Step 2 : Introduction of the benzylpiperidinyl group via nucleophilic substitution or coupling reactions, often requiring microwave-assisted methods to enhance yield (e.g., 60–75% yield under optimized conditions) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/methanol mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent integration and connectivity. For example, the methoxyphenyl proton resonance appears at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolves stereochemistry of the fused thiazolo-triazol system and benzylpiperidine orientation (e.g., dihedral angles: 85–90°) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 571.7) .

Q. How are preliminary bioactivity screenings conducted for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., IC₅₀ values in HepG2: 10–20 µM) .
  • Anti-inflammatory Activity : COX-2 inhibition assays (e.g., 50–70% inhibition at 50 µM) .
  • Dose-Response Curves : Use triplicate measurements and nonlinear regression (GraphPad Prism) to calculate EC₅₀ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Solvent Selection : Replace ethanol with DMF to enhance solubility of intermediates (yield increases by 15–20%) .
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; CuI reduces side-products (e.g., from 30% to 10%) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 2 hours (80°C, 300 W) while maintaining >70% yield .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity .
  • 3D-QSAR Modeling : Use Schrödinger Maestro to correlate steric/electronic features with IC₅₀ values .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using MOE software .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Purity Validation : Perform HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity; impurities <2% reduce false positives .
  • Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
  • Structural Confirmation : Compare batch-specific NMR/X-ray data to rule out isomer formation (e.g., axial vs. equatorial piperidine conformers) .

Q. Which computational methods predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to 14-α-demethylase (PDB: 3LD6); focus on ΔG values < −8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes .
  • Binding Free Energy Calculations : Apply MM-PBSA to rank analogs by predicted affinity .

Q. How to assess compound stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate in PBS (pH 7.4/2.0) at 37°C for 72 hours; monitor degradation via LC-MS (e.g., <5% degradation at pH 7.4) .
  • Thermal Stability : TGA/DSC analysis (heating rate: 10°C/min) reveals decomposition onset at 180–200°C .
  • Light Sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradation products with HPLC .

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